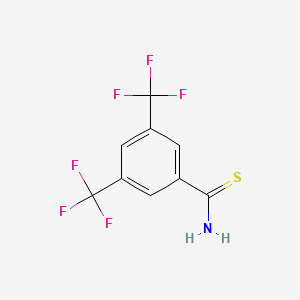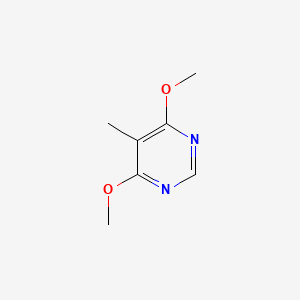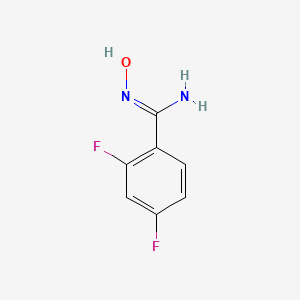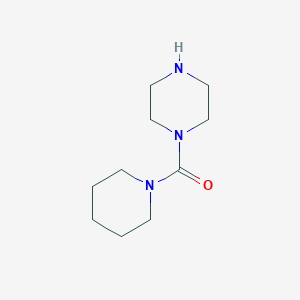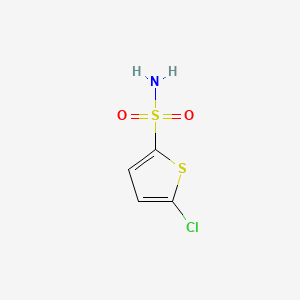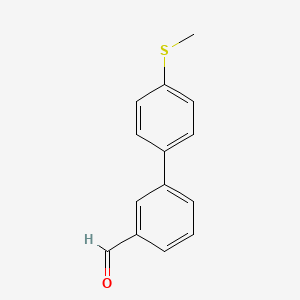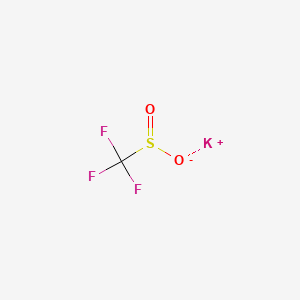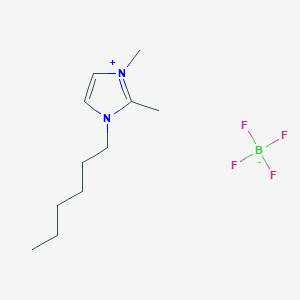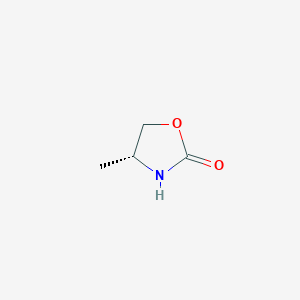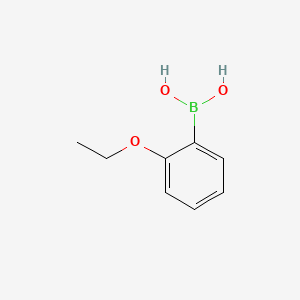
2-Ethoxyphenylboronic acid
Overview
Description
2-Ethoxyphenylboronic acid is an organoboron compound with the molecular formula C8H11BO3. It is a derivative of phenylboronic acid, where an ethoxy group is attached to the phenyl ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 2-Ethoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The this compound acts as an organoboron reagent in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, This compound interacts with its targets through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron group (from this compound) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving This compound affects the carbon-carbon bond formation pathway . This pathway is crucial for the synthesis of various organic compounds, including pyridines and pyrimidines . The downstream effects include the formation of new carbon-carbon bonds, enabling the construction of complex organic molecules .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound As a boronic acid, it is expected to have good stability and reactivity, which can impact its bioavailability in suzuki-miyaura cross-coupling reactions .
Result of Action
The result of This compound action in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic molecules, such as pyridines and pyrimidines . These molecules are essential in various fields, including medicinal chemistry and materials science .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the reaction conditions of the Suzuki-Miyaura cross-coupling reaction, such as temperature and the presence of a palladium catalyst, can affect the performance of this compound . Additionally, the compound’s stability may be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
2-Ethoxyphenylboronic acid plays a significant role in biochemical reactions, primarily as a reactant in Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of pyridines and pyrimidines, and the reactions of bromo-N-methylpyrrole . The nature of these interactions often involves the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by participating in cell signaling pathways, affecting gene expression, and altering cellular metabolism. For example, its role in Suzuki-Miyaura cross-coupling reactions can lead to the synthesis of compounds that modulate cellular activities . These effects are essential for understanding how this compound can be used in therapeutic applications and biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s involvement in Suzuki-Miyaura cross-coupling reactions highlights its ability to form stable carbon-carbon bonds, which are critical for the synthesis of various organic compounds . These interactions are facilitated by the boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its reactivity can decrease over time due to potential degradation . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reproducibility in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular activities and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including potential enzyme inhibition and disruption of cellular functions . These dosage-dependent effects are critical for determining the safe and effective use of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound’s role in Suzuki-Miyaura cross-coupling reactions underscores its importance in the synthesis of complex organic molecules, which can subsequently participate in metabolic processes . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s significance in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in therapeutic applications and biochemical studies.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-ethoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the Grignard reagent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryls: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation reactions.
Scientific Research Applications
2-Ethoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: It can be used to modify biomolecules for various studies, including the development of boron-containing drugs.
Medicine: Research into boron-containing compounds has shown potential in developing new therapeutic agents, particularly in cancer treatment.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
- 2-Methoxyphenylboronic Acid
- 2-Hydroxyphenylboronic Acid
- 2-Fluorophenylboronic Acid
- 2-Methylthio-phenylboronic Acid
Comparison: 2-Ethoxyphenylboronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. For example, the methoxy derivative may have different electronic effects due to the presence of the methoxy group, while the hydroxy derivative may have different hydrogen bonding capabilities. These differences can affect the outcomes of reactions and the suitability of each compound for specific applications.
Properties
IUPAC Name |
(2-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFCTCGCMKEILT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370564 | |
| Record name | 2-Ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213211-69-9 | |
| Record name | 2-Ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-ethoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to analyze the structure of 5-bromo-2-ethoxyphenylboronic acid, and what structural insights were gained?
A1: Researchers utilized a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), nuclear magnetic resonance (NMR), and ultraviolet-visible spectroscopy (UV-Vis) to characterize the structure of 5-bromo-2-ethoxyphenylboronic acid. [] This multifaceted approach allowed for a comprehensive analysis of the vibrational modes, electronic transitions, and nuclear environment within the molecule. The study further explored the compound's existence in both monomeric and dimeric forms, providing valuable insights into its structural flexibility and potential intermolecular interactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


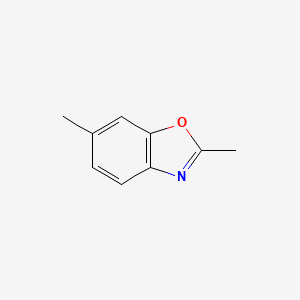
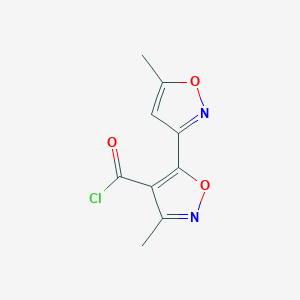
![5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole](/img/structure/B1586050.png)
